N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt
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Overview
Description
N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt: is a chemical compound with the molecular formula C13H28N2O5 · C2H2O4 and a molecular weight of 382.41 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt involves the reaction of 1,11-diamino-3,6,9-trioxaundecane with di-tert-butyl dicarbonate (Boc2O) to form the N-Boc protected intermediate. This intermediate is then reacted with oxalic acid to form the oxalate salt .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as triethylamine.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed:
Substitution Reactions: The major products are N-substituted derivatives of the compound.
Deprotection Reactions: The major product is 1,11-diamino-3,6,9-trioxaundecane.
Scientific Research Applications
Chemistry: N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt is used as a building block in organic synthesis. It is used to prepare various derivatives and intermediates for further chemical reactions .
Biology: In biological research, this compound is used as a linker in the synthesis of bioconjugates. It helps in attaching biomolecules to surfaces or other biomolecules .
Medicine: The compound is used in the development of drug delivery systems. It helps in modifying the pharmacokinetic properties of drugs to improve their efficacy and reduce side effects .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It acts as a cross-linking agent to improve the mechanical properties of materials .
Mechanism of Action
The mechanism of action of N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt involves its ability to form stable linkages with other molecules. The amino groups can react with various functional groups, allowing the compound to act as a versatile linker in chemical and biological systems . The Boc protecting group provides stability during synthesis and can be removed under controlled conditions to expose the reactive amine groups .
Comparison with Similar Compounds
1,11-diamino-3,6,9-trioxaundecane: This compound lacks the Boc protecting group and oxalate salt, making it more reactive but less stable.
N-Boc-2,2′-[oxybis(ethylenoxy)]diethylamine: This compound is similar but does not have the oxalate salt, affecting its solubility and reactivity.
Uniqueness: N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt is unique due to its combination of Boc protection and oxalate salt. This provides a balance of stability and reactivity, making it suitable for various applications in synthesis, biology, and industry .
Properties
CAS No. |
1173021-04-9 |
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Molecular Formula |
C15H30N2O9 |
Molecular Weight |
382.41 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate;oxalic acid |
InChI |
InChI=1S/C13H28N2O5.C2H2O4/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14;3-1(4)2(5)6/h4-11,14H2,1-3H3,(H,15,16);(H,3,4)(H,5,6) |
InChI Key |
UBYRPWWNEFYMPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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